REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[S:10][CH2:11][CH2:12][C:13]([OH:15])=O.[OH-].[Na+]>C(Cl)(Cl)Cl>[CH3:9][O:8][C:6]1[CH:7]=[C:2]([CH3:1])[C:3]2[S:10][CH2:11][CH2:12][C:13](=[O:15])[C:4]=2[CH:5]=1 |f:1.2|
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Name
|
|
Quantity
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21.1 g
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Type
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reactant
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Smiles
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CC1=C(C=CC(=C1)OC)SCCC(=O)O
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Name
|
ester
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Quantity
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160 g
|
Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
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200 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To the cooled reaction mixture
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Type
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CUSTOM
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Details
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The organic phase is separated
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Type
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EXTRACTION
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Details
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the aqueous phase is extracted with 100 ml CHCl3
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic extracts are dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure and flash
|
Name
|
|
Type
|
product
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Smiles
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COC=1C=C(C2=C(C(CCS2)=O)C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |